

Application Note & Protocol: Continuous Flow Synthesis of S,S-Diethyl-Sulfoximine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *S,S-diethyl-sulfoximine*

Cat. No.: B2709600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfoximines and the Advent of Flow Chemistry

Sulfoximines are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry and drug discovery.^{[1][2]} Their unique stereochemical and electronic properties, acting as bioisosteres for sulfones and sulfonamides, make them valuable motifs in the design of novel therapeutics.^[2] The synthesis of these compounds, particularly in an enantiomerically pure form, is of paramount importance. Traditional batch synthesis methods for sulfoximines can be fraught with challenges, including long reaction times, safety concerns associated with hazardous reagents, and difficulties in scaling up.^[3]

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in modern chemical synthesis.^{[4][5]} By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time.^[4] This enhanced control leads to numerous advantages, including improved safety, higher yields, increased selectivity, and seamless scalability from laboratory to production scale.^{[4][6]} For the synthesis of sulfoximines, flow chemistry provides a robust platform to handle potentially hazardous intermediates and reagents safely and efficiently.^[3]

This application note provides a detailed protocol for the synthesis of **S,S-diethyl-sulfoximine** using a two-step continuous flow process. The methodology is designed to be a self-validating system, with explanations for experimental choices to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Continuous Flow Approach

The synthesis of **S,S-diethyl-sulfoximine** is approached via a two-step sequence:

- Oxidation: The selective oxidation of diethyl sulfide to S,S-diethyl-sulfoxide.
- Imination: The subsequent imination of the sulfoxide to yield the target **S,S-diethyl-sulfoximine**.

This two-step process can be efficiently conducted in a continuous flow setup, allowing for the in-situ generation and consumption of intermediates, thereby minimizing handling and improving overall process safety and efficiency.

Step 1: Continuous Flow Oxidation of Diethyl Sulfide

The selective oxidation of sulfides to sulfoxides is a critical transformation that requires careful control to prevent over-oxidation to the corresponding sulfone.^[7] Flow chemistry offers an excellent platform for achieving this selectivity through precise temperature and residence time control. A variety of oxidizing agents can be employed; for this protocol, we will utilize hydrogen peroxide in acetic acid, a green and efficient system.^[7]

Step 2: Continuous Flow Imination of S,S-Diethyl-Sulfoxide

The imination of sulfoxides to sulfoximines is the key step in this synthesis. Several methods have been developed for this transformation, including the use of hypervalent iodine reagents.^{[8][9]} A convenient and mild approach involves the use of (diacetoxymethyl)benzene in the presence of an ammonia source, such as ammonium carbamate.^[10] This method has been successfully adapted to flow conditions, offering a green and efficient route to NH-sulfoximines.^[11]

Experimental Workflow Diagram

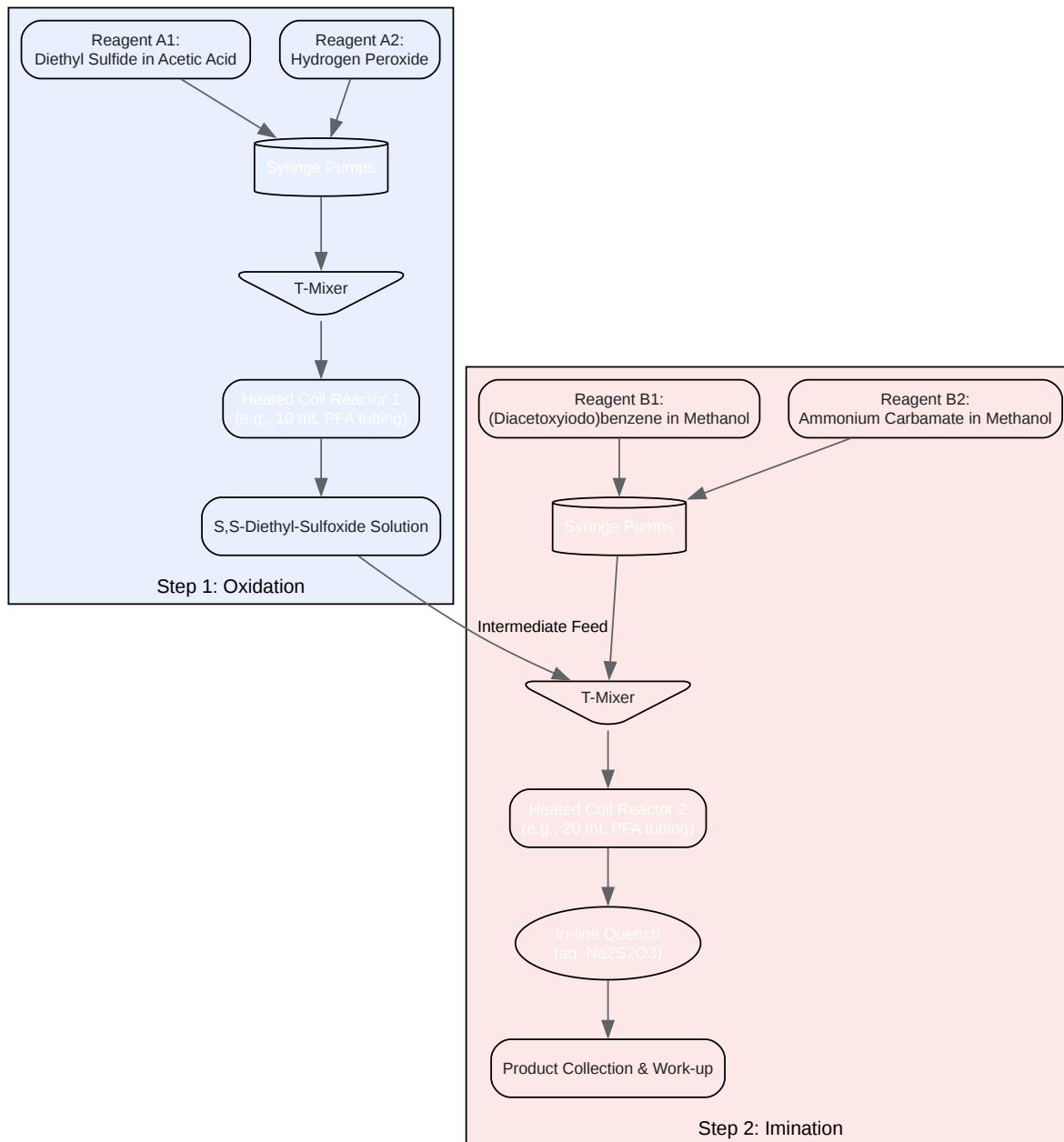


Figure 1: Continuous Flow Synthesis of S,S-Diethyl-Sulfoximine

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step continuous synthesis.

Detailed Protocols

Materials and Reagents

- Diethyl sulfide (98%)
- Glacial acetic acid (99.7%)
- Hydrogen peroxide (30% in H₂O)
- (Diacetoxyiodo)benzene (98%)
- Ammonium carbamate (99%)
- Methanol (anhydrous, 99.8%)
- Dichloromethane (DCM, anhydrous, 99.8%)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Equipment

- Two dual-syringe pump systems
- Two T-mixers (e.g., PEEK or PTFE)
- Two heated coil reactors (e.g., PFA tubing of appropriate length and diameter)
- Back pressure regulator (optional)

- Temperature controllers and heating units for reactors
- Collection vessel
- Standard laboratory glassware for work-up and purification
- Rotary evaporator
- Flash chromatography system (optional)

Protocol 1: Continuous Flow Oxidation of Diethyl Sulfide

1. Reagent Preparation:

- Reagent A1: Prepare a 1.0 M solution of diethyl sulfide in glacial acetic acid.
- Reagent A2: Use a 30% aqueous solution of hydrogen peroxide as is.

2. System Setup:

- Assemble the flow system as depicted in the oxidation stage of Figure 1.
- Ensure all connections are secure to prevent leaks.
- Set the temperature of Heated Coil Reactor 1 to 60 °C.

3. Reaction Execution:

- Set the flow rates of the syringe pumps for Reagent A1 and Reagent A2 to achieve a 1:1.2 molar ratio of diethyl sulfide to hydrogen peroxide upon mixing. For example, for a 10 mL reactor volume and a desired residence time of 10 minutes, the total flow rate would be 1.0 mL/min.
- Begin pumping both reagent solutions simultaneously into the T-mixer.
- The combined stream flows through Heated Coil Reactor 1.

- Collect the output stream containing S,S-diethyl-sulfoxide. This stream can be directly used in the subsequent imination step.

4. In-process Monitoring (Optional):

- The reaction progress can be monitored by collecting small aliquots from the output and analyzing by TLC or GC-MS to ensure complete consumption of the starting sulfide and selective formation of the sulfoxide.

Protocol 2: Continuous Flow Imination of S,S-Diethyl-Sulfoxide

1. Reagent Preparation:

- Intermediate Feed: The output solution from Protocol 1 containing S,S-diethyl-sulfoxide.
- Reagent B1: Prepare a 0.5 M solution of (diacetoxyiodo)benzene in anhydrous methanol.
- Reagent B2: Prepare a 1.0 M solution of ammonium carbamate in anhydrous methanol. This may require gentle warming to fully dissolve.

2. System Setup:

- Assemble the flow system as depicted in the imination stage of Figure 1. The output from the oxidation reactor is fed into the second T-mixer.
- Set the temperature of Heated Coil Reactor 2 to 50 °C.

3. Reaction Execution:

- Set the flow rates of the syringe pumps for the Intermediate Feed, Reagent B1, and Reagent B2 to achieve a 1:1.5:2.0 molar ratio of S,S-diethyl-sulfoxide to (diacetoxyiodo)benzene to ammonium carbamate.
- Pump the reagent solutions simultaneously into the second T-mixer.
- The combined stream flows through Heated Coil Reactor 2.

- The output from the reactor is then passed through an in-line quenching stream of aqueous sodium thiosulfate to neutralize any unreacted oxidant.

4. Product Work-up and Purification:

- Collect the quenched reaction mixture in a flask containing saturated aqueous sodium bicarbonate.
- Extract the aqueous phase with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude **S,S-diethyl-sulfoximine**.
- The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Summary

Parameter	Step 1: Oxidation	Step 2: Imination
Starting Material	Diethyl Sulfide	S,S-Diethyl-Sulfoxide
Key Reagents	Hydrogen Peroxide	(Diacetoxyiodo)benzene, Ammonium Carbamate
Solvent	Acetic Acid	Methanol
Reactor Temperature	60 °C	50 °C
Residence Time	10 minutes	20 minutes
Molar Ratios	Diethyl Sulfide : H ₂ O ₂ (1 : 1.2)	Sulfoxide : PhI(OAc) ₂ : (NH ₄) ₂ CO ₂ (1 : 1.5 : 2.0)
Typical Yield	>95% (conversion)	70-85% (isolated)

Causality Behind Experimental Choices

- Choice of Flow Chemistry: The use of continuous flow enhances safety, particularly when handling potentially hazardous reagents, and allows for precise control over reaction conditions, which is crucial for selective oxidation and efficient imination.[3][4]

- Oxidizing Agent: Hydrogen peroxide in acetic acid is a green and effective oxidizing system that avoids the use of heavy metals.[7]
- Imination Reagents: The combination of (diacetoxyiodo)benzene and ammonium carbamate provides a mild and efficient method for the NH-transfer to sulfoxides, which has been successfully implemented in flow systems.[10][11]
- Temperature and Residence Time: The specified temperatures and residence times are optimized to ensure complete conversion while minimizing side reactions and decomposition. The ability to precisely control these parameters in flow is a key advantage over batch processing.[6]

Conclusion

This application note details a robust and efficient continuous flow method for the synthesis of **S,S-diethyl-sulfoximine**. By leveraging the advantages of flow chemistry, this protocol offers a safer, more scalable, and highly controlled alternative to traditional batch synthesis. The principles and techniques described herein can be adapted for the synthesis of a wide range of other valuable sulfoximine compounds for applications in drug discovery and development.

References

- Gutmann, B., et al. (2015). Development of a Continuous Flow Sulfoxide Imidation Protocol Using Azide Sources under Superacidic Conditions. *Organic Process Research & Development*, 19(8), 1062-1067. [\[Link\]](#)
- Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. *Molecules*, 28(3), 1120. [\[Link\]](#)
- Gervais, C., et al. (2019). Batch and Continuous-Flow Iron(II)-Catalyzed Synthesis of Sulfilimines and Sulfoximines using N-Mesyloxycarbamates. *Chemistry – A European Journal*, 25(40), 9423-9426. [\[Link\]](#)
- Kappe, C. O., et al. (2015). Development of a Continuous Flow Sulfoxide Imidation Protocol Using Azide Sources under Superacidic Conditions. [Request PDF](#). [\[Link\]](#)
- Syrris. (n.d.). Sulfoxide imidation protocol using azide sources. [\[Link\]](#)
- Gervais, C., et al. (2019). Batch and Continuous-Flow Iron(II)
- Luisi, R., & Bull, J. A. (2023).
- Wang, B., et al. (2021). Flow Electrosynthesis of Sulfoxides, Sulfones, and Sulfoximines without Supporting Electrolytes. *The Journal of Organic Chemistry*, 86(14), 9439-9451. [\[Link\]](#)

- Andresini, M., et al. (2021). Synthesis and Transformations of NH-Sulfoximines. *Chemistry – A European Journal*, 27(69), 17293-17321. [\[Link\]](#)
- Degennaro, L., et al. (2017). A Convenient, Mild, and Green Synthesis of NH-Sulfoximines in Flow Reactors. [Request PDF](#). [\[Link\]](#)
- Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.
- N/A
- N/A
- Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [\[Link\]](#)
- Syrris. (n.d.). Flow Chemistry in Drug Discovery. [\[Link\]](#)
- Zenzola, M., et al. (2018). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. *Organic Syntheses*, 95, 306-321. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. [\[Link\]](#)
- Ghorbani-Vaghei, R., & Jalili, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. *Molecules*, 14(11), 4479-4484. [\[Link\]](#)
- N/A
- Zenzola, M., et al. (2021). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. *Organic Syntheses*, 98, 1-17. [\[Link\]](#)
- N/A
- N/A
- N/A
- N/A

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and Transformations of NH-Sulfoximines - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 2. orgsyn.org [\[orgsyn.org\]](http://orgsyn.org)
- 3. syrris.com [\[syrris.com\]](http://syrris.com)

- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. syrris.com [syrris.com]
- 6. labunlimited.com [labunlimited.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note & Protocol: Continuous Flow Synthesis of S,S-Diethyl-Sulfoximine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2709600#flow-chemistry-techniques-for-s-s-diethyl-sulfoximine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

